2-Fluoro-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
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Overview
Description
2-Fluoro-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is a synthetic compound with a molecular formula of C20H24FNO2S and a molecular weight of 345.51 g/mol This compound is known for its unique chemical structure, which includes a fluorine atom, a diethylamino group, and a dibenzoxepin core
Preparation Methods
The synthesis of 2-Fluoro-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin involves several steps. One common method includes the reaction of 2-fluoro-6,11-dihydrodibenz(b,e)oxepin with a diethylaminoethylthiol reagent under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Chemical Reactions Analysis
2-Fluoro-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Fluoro-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes, leading to altered cellular functions .
Comparison with Similar Compounds
2-Fluoro-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin can be compared with other similar compounds, such as:
2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin: This compound has a dimethylamino group instead of a diethylamino group, which may result in different chemical and biological properties.
2-Fluoro-11-(2-(methylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin: The presence of a methylamino group can also influence the compound’s reactivity and interactions with biological targets.
Properties
CAS No. |
87673-17-4 |
---|---|
Molecular Formula |
C20H24FNOS |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[(2-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C20H24FNOS/c1-3-22(4-2)11-12-24-20-17-8-6-5-7-15(17)14-23-19-10-9-16(21)13-18(19)20/h5-10,13,20H,3-4,11-12,14H2,1-2H3 |
InChI Key |
WRNNLHCBXVIRFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1C2=CC=CC=C2COC3=C1C=C(C=C3)F |
Origin of Product |
United States |
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